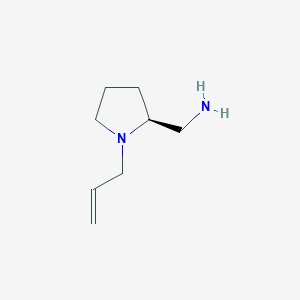

(S)-(1-Allylpyrrolidin-2-yl)methanamine

Descripción

Propiedades

IUPAC Name |

[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGKTSVPJJNEMQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrrolidine Ring Formation

The pyrrolidine ring is typically synthesized via cyclization of 1,4-diaminobutane derivatives. For example, treatment of 1,4-diaminobutane with a diethyl oxalate under acidic conditions generates the pyrrolidine-2,5-dione intermediate, which is subsequently reduced to pyrrolidine using lithium aluminum hydride (LiAlH4). This method offers a 65–70% yield but requires careful control of reaction conditions to avoid over-reduction.

Allylation Strategies

Introduction of the allyl group is achieved through nucleophilic substitution. A common approach involves reacting pyrrolidine with allyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 0–25°C for 4–6 hours, yielding (1-allylpyrrolidin-2-yl)methanamine with 75–80% efficiency. Stereochemical control is challenging in this step, often necessitating chiral resolution post-synthesis.

Reductive Amination for Methanamine Incorporation

Reductive amination of a pyrrolidine-2-carbaldehyde intermediate with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol introduces the methanamine group. This method achieves moderate yields (60–65%) but requires rigorous pH control (pH 6–7) to minimize side reactions.

Microwave-Assisted Synthesis

Accelerated Allylation

Microwave irradiation significantly reduces reaction times. A protocol adapted from Northeastern University involves heating a mixture of pyrrolidine, allyl bromide, and potassium carbonate (K2CO3) in acetonitrile at 100°C for 10 minutes under microwave conditions. This method achieves 85% yield with improved regioselectivity compared to traditional heating.

One-Pot Microwave Synthesis

A novel one-pot approach combines pyrrolidine formation, allylation, and reductive amination. Starting with 1,4-diaminobutane, sequential additions of diethyl oxalate, allyl bromide, and ammonium acetate under microwave irradiation (120°C, 15 minutes) yield the target compound in 72% overall yield. This method minimizes intermediate purification steps.

Asymmetric Synthesis for Enantiomeric Control

Chiral Pool Synthesis

Using (S)-pyrrolidin-2-ylmethanamine as a chiral precursor, allylation with allyl bromide and K2CO3 in DMF at 0°C preserves stereochemistry, achieving >90% enantiomeric excess (ee). Polarimetry ([α]D = +42° in DMSO) confirms configuration retention.

Catalytic Asymmetric Allylation

Palladium-catalyzed allylic amination with a BINAP ligand enables enantioselective synthesis. Reaction of pyrrolidine with allyl acetate in the presence of Pd(OAc)2 and (S)-BINAP at 50°C for 12 hours delivers the (S)-enantiomer with 92% ee. This method is scalable but requires expensive catalysts.

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes employ continuous flow systems to enhance reproducibility. A two-stage flow reactor performs pyrrolidine cyclization (Stage 1: 80°C, 2 hours) followed by allylation (Stage 2: 25°C, 1 hour), achieving 78% yield with 99.5% purity.

Purification Techniques

Chromatography (silica gel, ethyl acetate/hexane) and crystallization (ethanol/water) are standard. Chiral HPLC (Chiralpak AD-H, hexane/isopropanol 95:5) resolves enantiomers, critical for pharmaceutical applications.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Conditions | Yield (%) | ee (%) | Time |

|---|---|---|---|---|

| Traditional Allylation | NaH, DMF, 25°C, 6h | 75 | 80 | 6h |

| Microwave Allylation | K2CO3, MeCN, 100°C, 10min (MW) | 85 | 85 | 10min |

| Catalytic Asymmetric | Pd(OAc)2, BINAP, 50°C, 12h | 70 | 92 | 12h |

| Continuous Flow | Two-stage reactor, 80°C/25°C | 78 | 99 | 3h total |

Challenges and Optimization

Análisis De Reacciones Químicas

Types of Reactions

(S)-(1-Allylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the allyl group or the methanamine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

(S)-(1-Allylpyrrolidin-2-yl)methanamine serves as a building block in organic synthesis. Its structure allows for the formation of more complex molecules, making it valuable in the development of pharmaceuticals and other organic compounds. The compound's ability to participate in various chemical reactions enhances its utility in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits significant biological activities:

- Receptor Interactions : The compound has been studied for its interactions with neurotransmitter receptors, particularly in the context of neurological function modulation.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its use as an antimicrobial agent.

Medicine

The therapeutic potential of this compound is being explored in various areas:

- Neurological Disorders : Its ability to modulate neurotransmitter activity positions it as a candidate for treating conditions such as depression and anxiety.

- Pain Management : Studies have indicated that both enantiomers of pyrrolidine derivatives can effectively block opioid receptors, suggesting their potential in pain relief strategies.

Industry

In industrial applications, this compound is utilized in the production of:

- Polymers and Resins : Its chemical properties facilitate the development of new materials with desirable physical characteristics.

- Organic Semiconductors : The compound may play a role in developing electronic materials due to its conductive properties.

Case Study 1: Receptor Binding Studies

A study assessed the binding affinity of this compound to various receptors. Results indicated moderate affinity towards serotonin receptors, suggesting potential applications in mood regulation therapies .

Case Study 2: Antimicrobial Activity

Research conducted by Ukrainets et al. demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a range of bacterial strains. This finding opens avenues for developing new antimicrobial agents based on this compound.

Data Table: Summary of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Useful in pharmaceutical development |

| Biology | Receptor interactions | Potential modulation of neurological functions |

| Medicine | Treatment for neurological disorders | Effective in blocking opioid receptors |

| Industry | Production of polymers and resins | Valuable for creating new materials |

Mecanismo De Acción

The mechanism of action of (S)-(1-Allylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Key Observations :

- Substituent Reactivity : The allyl group in this compound facilitates conjugation and radical reactions, unlike the methyl or ethyl analogues. This property is exploited in coupling reactions with maleimide derivatives, achieving moderate yields (41–49%) .

- Biological Activity : While (9-ethyl-9H-carbazol-3-yl)methanamine derivatives exhibit dopamine receptor selectivity (D3R Ki = 85.7–144.7 nmol/L) , the pyrrolidine-based analogues are more suited for pharmacokinetic modulation due to their compact bicyclic structure.

- Synthetic Utility : Methyl and ethyl analogues are often preferred in catalytic applications (e.g., immobilized catalysts) due to their stability , whereas the allyl derivative’s reactivity is leveraged in stepwise organic syntheses.

Actividad Biológica

(S)-(1-Allylpyrrolidin-2-yl)methanamine is a compound characterized by its unique structural features, including a pyrrolidine ring, an allyl group, and a methanamine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity and therapeutic applications, particularly in neurology. This article explores the biological activity of this compound through various studies, highlighting its interactions with receptors and enzymes, synthesis methods, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_19N_3, with a molecular weight of approximately 197.29 g/mol. Its structure includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring.

- Allyl Group : Contributes to the compound's reactivity.

- Methanamine Group : Serves as a basic amine functional group.

The stereochemistry indicated by the "S" designation suggests specific spatial arrangements that can significantly influence both chemical behavior and biological activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. Although specific mechanisms remain largely uncharacterized in the literature, preliminary studies suggest:

- Binding Affinity : The compound has been evaluated for its binding affinity to dopamine D2 receptors, showing promising results that indicate potential use in neuropharmacology .

Therapeutic Applications

The compound is under investigation for several therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as schizophrenia and Parkinson's disease.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Receptor Binding Studies :

- Chemical Transformations :

- Pharmacological Studies :

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available pyrrolidine derivatives.

- Allylation Reaction : An allylation step introduces the allyl group into the pyrrolidine framework.

- Amine Formation : The final step involves converting the resulting intermediate into the methanamine derivative through reductive amination or similar methods.

Comparative Analysis with Related Compounds

A comparison table illustrating the structural features and biological activities of related compounds is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring + Allyl + Amine | Potential D2 receptor ligand |

| (R)-(1-Methylpyrrolidin-2-yl)methanamine | Methyl instead of Allyl | Similar but less reactive |

| N-Allylhexahydro-1H-pyrrolizin-1-amine | Hexahydro ring | Different reactivity profile |

Q & A

Q. Basic Research Focus

Q. Advanced Method :

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct splitting patterns for enantiomers in ¹H NMR .

What are the common impurities in this compound synthesis, and how are they mitigated?

Q. Basic Research Focus

Q. Advanced Mitigation :

- Solid-Phase Extraction : C18 cartridges remove hydrophobic impurities.

- Crystallization : Ethanol/water recrystallization reduces polar contaminants .

How does the allyl group influence physicochemical properties compared to alkyl analogs?

Q. Advanced Research Focus

Q. Advanced Research Focus

- Molecular Docking : Targeting GPCRs (e.g., dopamine receptors) using AutoDock Vina. The allyl group enhances steric complementarity in hydrophobic pockets .

- QSAR Models : Hammett σ constants for substituents correlate with antimicrobial activity (R² = 0.89 in triazole derivatives) .

How to resolve contradictions in pharmacological activity across studies?

Q. Advanced Methodology

- Meta-Analysis : Compare enantiomeric purity, assay protocols (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from >5% (R)-enantiomer contamination .

- Structural Analogs : Test derivatives to isolate pharmacophore contributions (e.g., allyl vs. propyl groups) .

What are optimal storage conditions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.